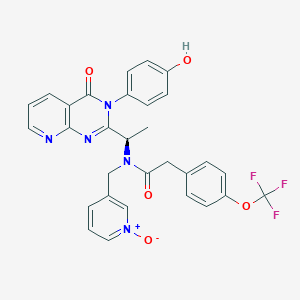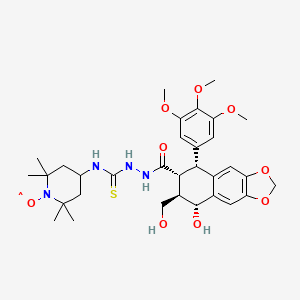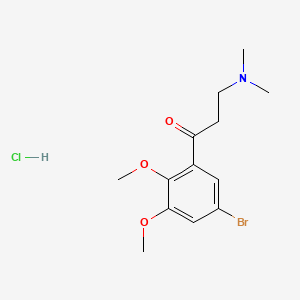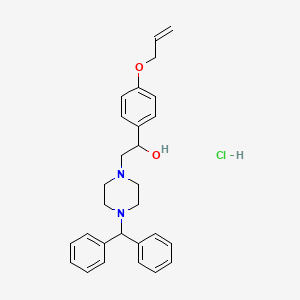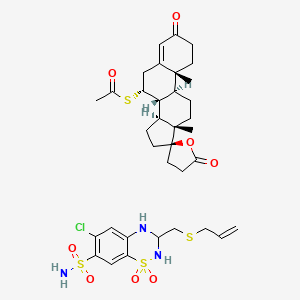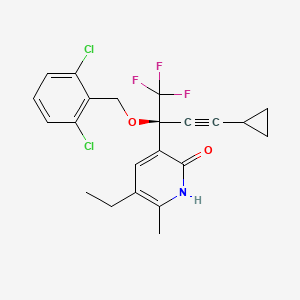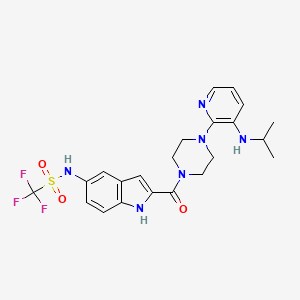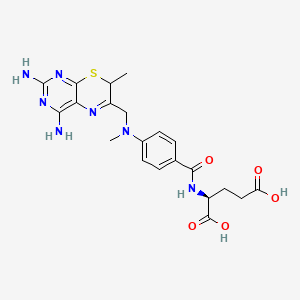
N-(4-(((2,4-Diamino-7-methyl-7H-pyrimido(4,5-b)(1,4)thiazin-6-yl)methyl)methylamino)benzoyl)-L-glutamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(((2,4-Diamino-7-methyl-7H-pyrimido(4,5-b)(1,4)thiazin-6-yl)methyl)methylamino)benzoyl)-L-glutamic acid is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a pyrimido-thiazine ring system, making it a subject of interest in medicinal chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(((2,4-Diamino-7-methyl-7H-pyrimido(4,5-b)(1,4)thiazin-6-yl)methyl)methylamino)benzoyl)-L-glutamic acid involves multiple steps, starting from the preparation of the pyrimido-thiazine core. The key steps include:
Formation of the pyrimido-thiazine ring: This is typically achieved through a cyclization reaction involving appropriate precursors under controlled conditions.
Attachment of the benzoyl group: This step involves the reaction of the pyrimido-thiazine intermediate with a benzoyl chloride derivative.
Introduction of the glutamic acid moiety: The final step involves coupling the benzoyl intermediate with L-glutamic acid using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated synthesizers, high-throughput screening for reaction conditions, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-(((2,4-Diamino-7-methyl-7H-pyrimido(4,5-b)(1,4)thiazin-6-yl)methyl)methylamino)benzoyl)-L-glutamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl and pyrimido-thiazine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
N-(4-(((2,4-Diamino-7-methyl-7H-pyrimido(4,5-b)(1,4)thiazin-6-yl)methyl)methylamino)benzoyl)-L-glutamic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(4-(((2,4-Diamino-7-methyl-7H-pyrimido(4,5-b)(1,4)thiazin-6-yl)methyl)methylamino)benzoyl)-L-glutamic acid involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in critical biological pathways, leading to its observed effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methotrexate: A well-known antifolate drug with a similar glutamic acid moiety.
Pyrimethamine: An antimalarial drug with a pyrimidine ring structure.
Uniqueness
N-(4-(((2,4-Diamino-7-methyl-7H-pyrimido(4,5-b)(1,4)thiazin-6-yl)methyl)methylamino)benzoyl)-L-glutamic acid is unique due to its pyrimido-thiazine core, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development.
Propriétés
Numéro CAS |
82214-96-8 |
|---|---|
Formule moléculaire |
C21H25N7O5S |
Poids moléculaire |
487.5 g/mol |
Nom IUPAC |
(2S)-2-[[4-[(2,4-diamino-7-methyl-7H-pyrimido[4,5-b][1,4]thiazin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C21H25N7O5S/c1-10-14(24-16-17(22)26-21(23)27-19(16)34-10)9-28(2)12-5-3-11(4-6-12)18(31)25-13(20(32)33)7-8-15(29)30/h3-6,10,13H,7-9H2,1-2H3,(H,25,31)(H,29,30)(H,32,33)(H4,22,23,26,27)/t10?,13-/m0/s1 |
Clé InChI |
YHDMLNLRHIHUFB-HQVZTVAUSA-N |
SMILES isomérique |
CC1C(=NC2=C(N=C(N=C2S1)N)N)CN(C)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
SMILES canonique |
CC1C(=NC2=C(N=C(N=C2S1)N)N)CN(C)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



